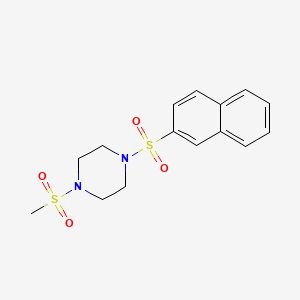

1-(methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine

Description

Properties

IUPAC Name |

1-methylsulfonyl-4-naphthalen-2-ylsulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S2/c1-22(18,19)16-8-10-17(11-9-16)23(20,21)15-7-6-13-4-2-3-5-14(13)12-15/h2-7,12H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLQNJQFXVAKNRF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine typically involves the reaction of piperazine with methylsulfonyl chloride and 2-naphthylsulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1-(Methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can lead to the formation of sulfoxide intermediates.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfone and sulfoxide derivatives, as well as various substituted piperazines depending on the nucleophiles used.

Scientific Research Applications

Chemical Synthesis and Research Applications

Building Block in Organic Synthesis : This compound serves as a crucial building block in the synthesis of more complex molecules. Its sulfonyl groups can participate in various chemical reactions, such as nucleophilic substitutions and reductions, making it a versatile reagent in organic chemistry.

Reactivity Studies : The compound's ability to undergo oxidation and substitution reactions allows researchers to study the reactivity of sulfonyl groups in different environments. This can lead to the development of new synthetic methodologies and the discovery of novel compounds.

Biological Applications

Enzyme Inhibition Studies : One of the primary applications of 1-(methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is in biochemical assays aimed at understanding enzyme interactions. The compound can inhibit specific enzymes by binding to their active sites, which is crucial for studying metabolic pathways and developing enzyme inhibitors for therapeutic purposes.

Pharmacological Potential : Research indicates that this compound may have pharmacological activities due to its interactions with biological targets. For instance, studies have shown that similar piperazine derivatives can activate signaling pathways involved in cellular maintenance and protection against radiation-induced damage.

Radiation Mitigation

A notable study investigated the effects of related compounds on mitigating acute radiation syndrome (ARS). The findings demonstrated that treatment with piperazine derivatives enhanced intestinal stem cell maintenance and improved survival rates following radiation exposure. This suggests that this compound could have similar protective effects, making it a candidate for further research in radiation therapy contexts.

Neuroprotective Effects

Another area of interest is the neuroprotective potential of piperazine derivatives. In studies involving brain irradiation, these compounds showed promise in preventing cognitive decline by preserving neural stem/progenitor cells and reducing neuroinflammation. Such findings highlight the potential for this compound in treating cognitive impairments resulting from radiotherapy.

Mechanism of Action

The mechanism of action of 1-(methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The sulfonyl groups can form strong interactions with biological molecules, leading to inhibition or activation of certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Comparison of Sulfonyl-Substituted Piperazines

Structure-Activity Relationships (SAR)

Sulfonyl Group Effects :

- Methylsulfonyl groups enhance metabolic stability by resisting hydrolysis compared to methyl or methoxy substituents .

- Naphthylsulfonyl groups improve hydrophobic interactions with protein pockets, as demonstrated in dopamine D2 receptor binding studies .

Substituent Position: 1,4-Disubstitution in piperazines optimizes conformational rigidity, critical for receptor binding (e.g., 5-HT1A ligands ). Monosubstituted analogues (e.g., 1-(2-methoxyphenyl)piperazine) show reduced potency due to increased rotational freedom .

Biological Activity :

Biological Activity

1-(Methylsulfonyl)-4-(2-naphthylsulfonyl)piperazine is a compound that has garnered attention in biological research due to its potential therapeutic applications. This article delves into the biological activity of this compound, exploring its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a piperazine ring substituted with methylsulfonyl and naphthylsulfonyl groups, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl groups can form strong interactions with proteins, potentially inhibiting their activity. This compound may act as an enzyme inhibitor by binding to the active site or allosteric sites, thus preventing substrate binding or altering enzyme conformation.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways.

- Anticancer Properties : Studies suggest potential anticancer effects, particularly against prostate cancer cells, where it may induce cell cycle arrest and apoptosis .

- Analgesic Effects : Similar compounds have demonstrated analgesic properties, suggesting that this compound may also have pain-relieving effects .

Case Study 1: Anticancer Activity

In a study focusing on prostate cancer cells, derivatives of piperazine including this compound were tested for their ability to inhibit cell proliferation. The results indicated that the compound could significantly reduce cell viability at micromolar concentrations, with IC50 values comparable to established anticancer agents .

Case Study 2: Enzyme Interaction

Research involving enzyme assays demonstrated that this compound effectively inhibited enzyme activity in vitro. The compound showed a dose-dependent response, indicating its potential as a lead compound for drug development targeting specific metabolic enzymes.

Data Summary Table

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 392.45 g/mol | |

| Melting Point | 167–170°C (decomposes) | |

| LogP (Predicted) | 2.8 | |

| Solubility (Water) | <0.1 mg/mL |

Q. Table 2: Common Synthetic Byproducts and Mitigation

| Byproduct | Formation Cause | Mitigation |

|---|---|---|

| Unreacted Piperazine | Stoichiometric imbalance | Use excess sulfonyl chloride |

| Di-sulfonylated Piperazine | Over-substitution | Control reaction time ≤4h |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.